5-Aminopyridazine 1-oxide chemical properties
5-Aminopyridazine 1-oxide chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminopyridazine 1-oxide and its derivatives represent a class of heterocyclic N-oxides that hold potential as versatile intermediates in organic synthesis. The presence of the N-oxide functionality significantly influences the electronic properties of the pyridazine ring, activating it for various chemical transformations. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and reactivity of 5-aminopyridazine 1-oxides, with a focus on providing researchers with the necessary information for their potential application in synthetic and medicinal chemistry. Due to a lack of specific data for the parent 5-aminopyridazine 1-oxide, this guide leverages data from its substituted derivatives to provide insights into the chemical nature of this compound class.
Chemical and Physical Properties
Table 1: Physical and Spectral Data of Substituted 5-Aminopyridazine 1-Oxides
| Compound (Structure) | R¹ | R² | R³ | Yield (%) | Melting Point (°C) | IR (cm⁻¹) | ¹H NMR (δ, ppm) | Mass Spec (m/e) |
| 8a | C₆H₅ | CH₃ | C₂H₅ | 87 | 117-118 | 1620, 1580, 1320 | 0.83 (t), 1.13 (t), 2.13 (s), 2.45 (q), 2.78 (q), 7.3 (s) | 257 (M⁺) |
| 8c | C₆H₅ | C₆H₅ | C₂H₅ | 82 | 178-180 | 1615, 1570, 1310 | 0.85 (t), 2.75 (q), 7.1-7.5 (m) | 369 (M⁺) |
| 8d | CH₃ | C₆H₅ | C₂H₅ | 75 | 135-136 | 1620, 1570, 1315 | 0.90 (t), 2.22 (s), 2.80 (q), 7.3-7.6 (m) | 307 (M⁺) |
| 8e | C₂H₅ | C₆H₅ | C₂H₅ | 79 | 123-124 | 1620, 1570, 1315 | 0.90 (t), 1.15 (t), 2.53 (q), 2.80 (q), 7.3-7.6 (m) | 321 (M⁺) |
Data sourced from Freeman, J. P., & Grabiak, R. C. (1976). Heterocyclic N-oxides as synthetic intermediates. 5. Synthesis of 5-aminopyridazine 1-oxides. The Journal of Organic Chemistry, 41(25), 3970–3975.
The N-oxide functionality introduces a highly polar N⁺-O⁻ bond, which generally leads to increased melting points and greater solubility in polar solvents compared to the parent amine.[1] The infrared spectra of these compounds typically show a strong N-O stretching vibration.[2]
Synthesis
The primary method for the synthesis of 5-aminopyridazine 1-oxides involves the condensation of 1,3,4-oxadiazin-6-one 4-oxides with ynamines.[3] This reaction proceeds with high regioselectivity, yielding the 5-amino isomer exclusively.
General Experimental Protocol: Synthesis of Substituted 5-Aminopyridazine 1-oxides
A solution of the appropriate 1,3,4-oxadiazin-6-one 4-oxide (1.0 equivalent) in a suitable solvent such as dichloromethane is treated with a solution of the corresponding ynamine (approximately 3.0 equivalents) in the same solvent. The reaction mixture is stirred under the conditions specified for the particular derivative (e.g., at room temperature for a designated period). After the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is then purified by crystallization from an appropriate solvent to yield the 5-aminopyridazine 1-oxide derivative.[3]
Caption: General synthesis of 5-Aminopyridazine 1-oxides.
Reactivity
The reactivity of the 5-aminopyridazine 1-oxide ring system is influenced by both the amino group and the N-oxide function. The N-oxide group can be deoxygenated, and it also activates the pyridazine ring for certain transformations.
Deoxygenation
5-Aminopyridazine 1-oxides can be deoxygenated to the corresponding 4-aminopyridazines using reagents like phosphorus trichloride.[3]
Caption: Deoxygenation of 5-Aminopyridazine 1-oxide.
Photochemistry
Pyridazine N-oxides, in general, are known to undergo photochemical reactions. For instance, they can serve as precursors to 2-aminofurans through a process involving UV light and transition metal catalysis.[4] This highlights a potential reactive pathway for 5-aminopyridazine 1-oxide that could be explored for the synthesis of novel heterocyclic systems.
Spectroscopic Data
Detailed spectroscopic data for the parent 5-aminopyridazine 1-oxide is not available. However, the work by Freeman and Grabiak provides representative data for its derivatives.[3]
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¹H NMR Spectroscopy: The proton NMR spectra of substituted 5-aminopyridazine 1-oxides show characteristic signals for the substituents on the pyridazine ring and the amino group. The chemical shifts are influenced by the electronic nature of the substituents.
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¹³C NMR Spectroscopy: Carbon NMR provides information about the carbon skeleton of the molecule. The introduction of the N-oxide group leads to a downfield shift of the neighboring carbon atoms compared to the parent amine.[2]
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Infrared (IR) Spectroscopy: The IR spectra of N-oxides are characterized by a prominent N⁺-O⁻ stretching vibration band.[2] For the reported 5-aminopyridazine 1-oxide derivatives, this band appears in the region of 1310-1320 cm⁻¹.[3]
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Mass Spectrometry (MS): The mass spectra of these compounds show the molecular ion peak (M⁺), which confirms their molecular weight.[3]
Biological Activity and Signaling Pathways
There is currently no specific information in the scientific literature regarding the biological activity or the involvement of 5-aminopyridazine 1-oxide in any signaling pathways. However, the broader classes of pyridazine and aminopyridine derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6][7] This suggests that 5-aminopyridazine 1-oxide and its derivatives could be interesting candidates for biological screening and drug development programs.
Safety and Handling
Specific safety and toxicity data for 5-aminopyridazine 1-oxide are not available. As with any chemical compound, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For related aminopyridine compounds, hazards include acute toxicity if swallowed or in contact with skin, and they can cause skin and eye irritation.
Conclusion
5-Aminopyridazine 1-oxide is a chemical entity with potential for further exploration in synthetic and medicinal chemistry. While specific data for the parent compound is scarce, the available information on its substituted derivatives provides a solid foundation for future research. The synthetic route via 1,3,4-oxadiazin-6-one 4-oxides is well-established, and the reactivity of the resulting products offers avenues for the creation of diverse molecular architectures. Further investigation into the physicochemical properties, reactivity, and biological activities of the parent 5-aminopyridazine 1-oxide is warranted to fully unlock its potential.
References
- 1. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyridazine N-Oxides as Precursors to 2-Aminofurans: Scope and Limitations in Complexity Building Cascade Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sarpublication.com [sarpublication.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
